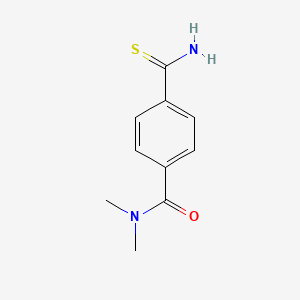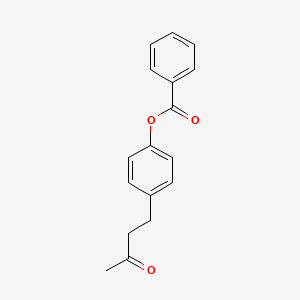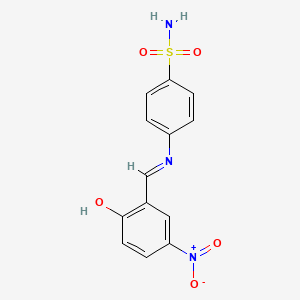
Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a benzenesulfonamide group attached to a 2-hydroxy-5-nitrobenzylidenamino moiety. It has been studied for its potential use in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- typically involves the condensation reaction between 4-aminobenzenesulfonamide and 2-hydroxy-5-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- has been extensively studied for its applications in various scientific fields:
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance within the cells, leading to cell death. This mechanism is particularly effective against cancer cells that rely on anaerobic glycolysis .
Comparaison Avec Des Composés Similaires
Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- can be compared with other benzenesulfonamide derivatives:
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Another derivative with a thiazolone scaffold, showing significant enzyme inhibition and anticancer activity.
N-(2-((2-Hydroxy-5-nitrobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide: A similar compound with a methyl group, used in various research applications.
The uniqueness of benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H11N3O5S |
|---|---|
Poids moléculaire |
321.31 g/mol |
Nom IUPAC |
4-[(2-hydroxy-5-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O5S/c14-22(20,21)12-4-1-10(2-5-12)15-8-9-7-11(16(18)19)3-6-13(9)17/h1-8,17H,(H2,14,20,21) |
Clé InChI |
KEDCYTRVSMDRNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


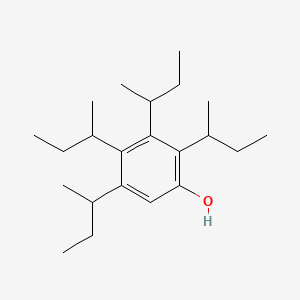
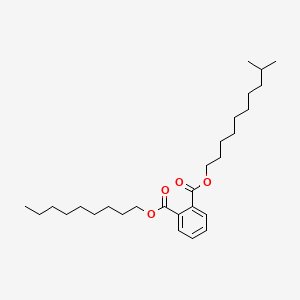



![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)

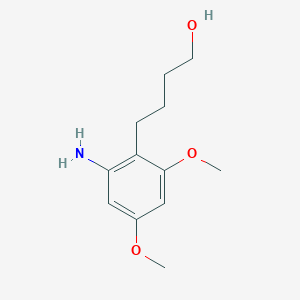

![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
